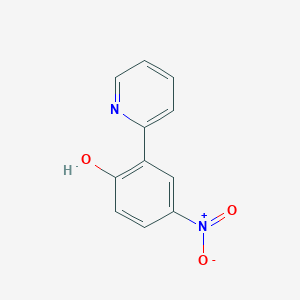

4-Nitro-2-pyridin-2-ylphenol

Descripción general

Descripción

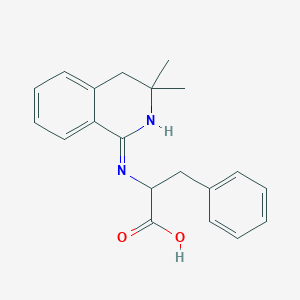

4-Nitro-2-pyridin-2-ylphenol, also known as NPP, is a synthetic organic compound. It has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 .

Molecular Structure Analysis

The molecular structure of 4-Nitro-2-pyridin-2-ylphenol consists of a pyridine ring attached to a phenol group with a nitro group at the 4-position .Physical And Chemical Properties Analysis

4-Nitro-2-pyridin-2-ylphenol has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Photochromic Properties and Photon-based Electronics

4-Nitro-2-pyridin-2-ylphenol has been recognized for its photochromic properties. Specifically, ortho-nitrobenzylpyridines, a category to which this compound belongs, exhibit photochromic activity due to an intramolecular transfer of a proton, facilitated by the ortho-nitro group. This photochromic activity, especially in the solid state, and minimal structural changes during photoreactions make these compounds potential candidates for photon-based electronics applications (Naumov, 2006).

Antibody-Based Analytical Tools

Antibodies have been utilized as analytical tools in various assays and techniques for environmental research, food testing, and clinical chemistry. The development and application of antibodies in techniques such as ELISA and immunosensors have been directed towards detecting substances like herbicides, polychlorinated biphenyls, and toxic metabolites like nonylphenol. The usage of such antibody-based methods signifies the potential for 4-Nitro-2-pyridin-2-ylphenol and similar compounds in creating sensitive detection systems for a range of substances (Fránek & Hruška, 2018).

Atmospheric Chemistry and Pollution

The presence of nitrophenols like 4-Nitro-2-pyridin-2-ylphenol in the atmosphere, resulting from combustion processes, pesticide hydrolysis, or secondary formation, has been the subject of atmospheric studies. Understanding the sources, transformation processes, and sinks of these compounds is crucial in comprehending their role and impact on atmospheric chemistry and potential pollution (Harrison et al., 2005).

Corrosion Inhibition

Derivatives of 4-Nitro-2-pyridin-2-ylphenol, particularly those with quinoline structures and polar substituents, have shown promising results as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces suggests their potential applications in protecting metals from corrosion, highlighting their importance in industrial applications (Verma, Quraishi & Ebenso, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction reactions in the body, which may lead to the formation of reactive intermediates . These intermediates can interact with cellular targets, leading to various biological effects.

Biochemical Pathways

For instance, they can inhibit the synthesis of DNA, RNA, and proteins, disrupt cell membrane function, and generate reactive oxygen species .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitroaromatic compounds can cause oxidative stress, dna damage, and apoptosis, among other effects .

Action Environment

The action, efficacy, and stability of 4-Nitro-2-pyridin-2-ylphenol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .

Propiedades

IUPAC Name |

4-nitro-2-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWSPJNEZBBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-pyridin-2-ylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)